2-Butenoic acid, methyl ester, (Z)-

Description

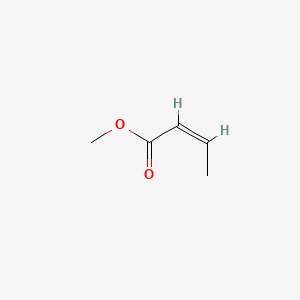

2-Butenoic acid, methyl ester, (Z)- (CAS: Not explicitly provided; synonyms include methyl (Z)-2-butenoate) is an unsaturated ester characterized by a double bond in the Z (cis) configuration. It is a volatile organic compound (VOC) frequently identified in natural products and synthetic processes. Structurally, it consists of a four-carbon chain with a carboxylic ester group and a double bond at the second position.

Properties

IUPAC Name |

methyl (Z)-but-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O2/c1-3-4-5(6)7-2/h3-4H,1-2H3/b4-3- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCVVUJPXSBQTRZ-ARJAWSKDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C\C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50878812 | |

| Record name | 2-BUTENOIC ACID, METHYL ESTER, (Z)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50878812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4358-59-2, 18707-60-3 | |

| Record name | Methyl isocrotonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004358592 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl crotonate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44868 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl crotonate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18745 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-BUTENOIC ACID, METHYL ESTER, (Z)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50878812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl crotonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.636 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL ISOCROTONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O53R929OTO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Scientific Research Applications

Flavor and Fragrance Industry

(Z)-2-Butenoic acid methyl ester serves as a precursor for the synthesis of various flavor and fragrance compounds. Its unique structure allows it to be transformed into more complex molecules that are used in perfumes and food flavorings. For instance, it is utilized in the preparation of angelic acid derivatives which are valued for their fruity and floral notes in fragrances .

Pharmaceutical Intermediates

This compound is also significant in pharmaceutical chemistry. It acts as an intermediate in the synthesis of bioactive molecules. The ability to manipulate its structure through various chemical reactions makes it a versatile building block for drug development. Several studies have highlighted its utility in synthesizing compounds that exhibit antimicrobial and anti-inflammatory properties .

Biocatalytic Processes

Recent advancements have shown that (Z)-2-butenoic acid methyl ester can be produced through biocatalytic methods, which offer a more environmentally friendly approach to synthesis compared to traditional chemical methods. These processes often involve microbial catalysts that can selectively convert starting materials into desired products with high yields .

Case Studies

Chemical Reactions Involving (Z)-2-Butenoic Acid Methyl Ester

-

Oxidation : Conversion to corresponding aldehydes or acids using oxidizing agents like manganese dioxide.

- Transesterification : Reaction with alcohols to form different esters, which can be tailored for specific applications in flavoring or pharmaceuticals.

- Biocatalysis : Utilizing microbial enzymes for regioselective transformations that yield high purity products.

Safety and Regulatory Information

According to safety data reports, (Z)-2-butenoic acid methyl ester is not classified under GHS hazard criteria, indicating a low level of toxicity under standard handling conditions . However, proper laboratory protocols should always be followed.

Mechanism of Action

The mechanism of action of 2-butenoic acid, methyl ester, (Z)- involves its interaction with various molecular targets and pathways. In enzymatic reactions, it acts as a substrate for esterases, which hydrolyze the ester bond to release the corresponding acid and alcohol. In chemical synthesis, it participates in various reactions due to the presence of the reactive ester group.

Comparison with Similar Compounds

Key Properties and Occurrence:

- Synthetic Relevance : A major pyrolysis product of glass fiber-reinforced thermoplastics (GFRP), constituting 88% of volatile products at pyrolysis rates of 10–30 °C/min .

- Functional Groups : Contains C=O (ester) and C=C (alkene) groups, contributing to its reactivity and role in flavor/aroma profiles .

Comparison with Structurally Similar Compounds

Structural Isomers and Derivatives

Below is a comparative analysis of 2-Butenoic acid, methyl ester, (Z)- with analogous esters and related compounds:

Physicochemical and Functional Differences

- Volatility and Thermal Stability :

- Bioactivity :

- Aroma Profiles: The (Z)-isomer contributes to "fruity" notes in papaya and soursop, while the (E)-isomer in ambarella is associated with weaker aroma intensity .

Pyrolysis and Industrial Relevance

- GFRP Pyrolysis : The (Z)-isomer dominates volatile products (88%) at higher pyrolysis rates, suggesting its utility in waste-to-energy conversion processes .

- Synthetic Intermediates: Derivatives like (Z)-2-acetamido-4-(hydroxymethylphosphinyl)-2-butenoic acid methyl ester are key intermediates in herbicide synthesis, offering enhanced isomerization efficiency .

Natural Product Chemistry

- Flavor and Biomarker Potential: In papaya, the (Z)-isomer serves as a biomarker for fruit ripeness and quality assessment . In soursop, its presence in essential oils highlights its role in tropical fruit aroma enhancement .

Biological Activity

2-Butenoic acid, methyl ester, (Z)-, also known as methyl crotonate or methyl (Z)-2-butenoate, is an organic compound with the molecular formula . This compound has garnered attention due to its potential biological activities and applications in various fields such as agriculture, medicine, and biochemistry. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, biochemical pathways, and relevant case studies.

- Molecular Weight: 100.1158 g/mol

- CAS Number: 4358-59-2

- IUPAC Name: Methyl (Z)-2-butenoate

- Structure:

Mechanisms of Biological Activity

The biological activity of 2-butenoic acid, methyl ester, (Z)- is primarily attributed to its interactions with various biomolecules and cellular pathways. Key aspects include:

1. Herbicidal Activity

Research indicates that this compound exhibits herbicidal properties by disrupting the auxin signaling pathway in plants. It acts as a synthetic auxin herbicide, inhibiting root growth in species such as Arabidopsis thaliana more effectively than some commercial herbicides.

2. Antimicrobial Effects

Preliminary studies suggest that 2-butenoic acid, methyl ester, (Z)- may possess antimicrobial properties. It has been shown to inhibit the growth of certain bacteria and fungi, although detailed mechanisms remain to be elucidated .

3. Endocrine Disruption

Some studies have indicated potential endocrine-disrupting effects associated with this compound. It may interact with hormonal pathways in various organisms, leading to alterations in reproductive and developmental processes .

Biochemical Pathways

The interaction of 2-butenoic acid, methyl ester, (Z)- with specific enzymes and receptors is crucial for its biological activity:

- Enzyme Interactions: It is involved in metabolic pathways where it may influence enzymes such as succinate dehydrogenase.

- Cell Signaling: The compound affects cell signaling pathways related to growth and development in plants and potentially in animal models .

Case Study 1: Herbicidal Efficacy

In a controlled laboratory study, the application of various concentrations of 2-butenoic acid, methyl ester, (Z)- demonstrated significant inhibition of root elongation in Arabidopsis thaliana. The results indicated that at concentrations above 100 µM, root growth was reduced by over 50% compared to untreated controls.

Case Study 2: Antimicrobial Activity

A study assessing the antimicrobial efficacy of this compound against Staphylococcus aureus showed that it inhibited bacterial growth at concentrations as low as 0.625 mg/mL. This suggests potential applications in developing natural antimicrobial agents .

Data Table: Summary of Biological Activities

Preparation Methods

Microbial Catalyst Systems

The patent US20060115883A1 details the use of Comamonas testosteroni strains (ATCC PTA-5135 and ATCC PTA-5134) expressing nitrilase or nitrile hydratase/amidase activities. These catalysts selectively hydrolyze the (E)-isomer of 2M2BN to (E)-2-methyl-2-butenoic acid (tiglic acid), leaving (Z)-2M2BN unreacted. The reaction occurs in aqueous media at pH 6.0–8.0 and temperatures of 5–45°C, achieving >95% conversion of (E)-2M2BN within 24 hours.

Sulfuric Acid-Mediated Hydrolysis and Esterification

Industrial-scale production of (Z)-2-methyl-2-butenoic acid via sulfuric acid hydrolysis is documented in patent US5041646A, with subsequent esterification to the methyl ester.

Hydrolysis of Technical-Grade Nitrile

Technical 2-methyl-2-butene nitrile (60–70% purity) is added to 75–80% sulfuric acid at ≤80°C, maintaining a nitrile-to-acid molar ratio of 1:3–1:1. The mixture is diluted to 45–55% H₂SO₄ and heated to ≤100°C, completing hydrolysis to (Z)-2-methyl-2-butenoic acid. The crude product is vacuum-distilled (≤120°C) and crystallized, achieving a cis:trans ratio of 98:2.

Esterification Conditions

The isolated (Z)-acid is reacted with methanol using concentrated H₂SO₄ (2–5 wt%) at 60–70°C for 4–6 hours. Excess methanol (2:1 molar ratio) drives the equilibrium, with yields of 85–90% reported.

Comparative Analysis of Preparation Methods

The table below contrasts key parameters of biocatalytic and chemical hydrolysis routes:

Purification and Isomer Control

Chromatographic Separation

Gas chromatography (CP Sil 5 CB column, He carrier gas) resolves (Z)- and (E)-esters, with retention indices (RI) of 726 for the (Z)-isomer. This method ensures >99% geometric purity post-synthesis.

Isomerization Mitigation

UV irradiation (λ = 254 nm) induces (Z)→(E) isomerization, necessitating dark storage at –20°C. Stabilizing agents like BHT (0.01–0.1 wt%) reduce radical-mediated degradation during storage.

Industrial Applications and Scalability

The sulfuric acid method dominates industrial production due to compatibility with technical-grade nitriles and shorter reaction times. Conversely, biocatalytic routes are preferred for high-purity (Z)-ester required in pharmaceuticals, albeit at higher costs .

Q & A

Q. Table 1: Comparison of Synthesis Methods

| Derivative | Method | Yield | Reference |

|---|---|---|---|

| Base (Z)-ester | Acid-catalyzed esterification | ~85% | |

| Trifluoromethyl variant | Radical fluorination | ~70% | |

| Bromomethyl variant | Allylic bromination | ~65% |

Advanced Question: How does thermal degradation of (Z)-2-butenoic acid methyl ester occur, and what kinetic models describe its pyrolysis?

Answer:

In pyrolysis studies (e.g., glass fiber-reinforced polymers), (Z)-2-butenoic acid methyl ester is a major volatile product. Key findings:

- TG-FTIR Analysis: Degradation begins at ~150°C, releasing CO₂ and carbonyl intermediates .

- Kinetic Models: Linear (Friedman) and nonlinear (Vyazovkin) isoconversional methods estimate activation energy (Eₐ) of ~120–150 kJ/mol, depending on heating rate (5–30°C/min) .

- GC/MS Quantification: Abundance reaches 88% at 10–30°C/min, with methacrylic acid as a co-product .

Advanced Question: What analytical techniques are most effective for quantifying trace (Z)-2-butenoic acid methyl ester in complex matrices?

Answer:

- Two-Dimensional Gas Chromatography/Time-of-Flight MS (2D GC/TOF-MS): Achieves detection limits of ~1.1 × 10⁻³ µg/m³ in biomass burning emissions .

- Headspace Solid-Phase Microextraction (HS-SPME): Coupled with GC-FID for environmental samples (LOQ = 0.05 ppm) .

- Chiral HPLC: Separates (Z) and (E) isomers using a cellulose-based column (e.g., Chiralcel OD-H) with hexane/isopropanol mobile phase .

Advanced Question: How is (Z)-2-butenoic acid methyl ester identified as a biomarker in natural products, and what extraction methods are used?

Answer:

In papaya, this ester is detected via:

- Solvent Extraction: Ethanol or hexane extraction followed by rotary evaporation .

- GC-MS Analysis: Identification using NIST library match (Similarity Index > 90%) and quantification via internal standards (e.g., deuterated esters) .

Advanced Question: What safety protocols are recommended for handling (Z)-2-butenoic acid methyl ester given its toxicity profile?

Answer:

GHS hazards include:

- H302 (Acute Oral Toxicity): Use fume hoods and avoid ingestion .

- H319 (Eye Irritation): Wear safety goggles and face shields .

- H335 (Respiratory Irritation): Implement PPE (N95 masks) and monitor airborne concentrations (<1 ppm) .

Advanced Question: How do contradictions in experimental data on pyrolysis abundance and synthesis yields inform research reproducibility?

Answer:

Discrepancies arise from:

- Pyrolysis Conditions: Higher heating rates (30°C/min) reduce ester abundance (88%) compared to 5°C/min (92%) due to secondary reactions .

- Synthetic Routes: Fluorination yields vary (±15%) depending on radical initiator purity .

Recommendation: Standardize protocols (e.g., heating rates, catalyst purity) and validate via inter-laboratory studies.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.